1-Benzylpiperidin-4-one oxime
Overview
Description
1-Benzylpiperidin-4-one oxime is an organic compound with the molecular formula C12H16N2O. It is a derivative of piperidine, a six-membered heterocyclic amine, and features an oxime functional group. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including cytotoxicity against cancer cells .
Preparation Methods
Synthetic Routes and Reaction Conditions: 1-Benzylpiperidin-4-one oxime can be synthesized through the nitroxidation of piperidine to obtain 1-benzyl-4-piperidone, followed by reaction with hydroxylamine to form the oxime . The reaction typically involves the following steps:
Nitroxidation: Piperidine is oxidized in the presence of a nitroxide radical to form 1-benzyl-4-piperidone.
Oximation: The resulting 1-benzyl-4-piperidone is then reacted with hydroxylamine hydrochloride in an aqueous or alcoholic medium under basic conditions to yield this compound.
Industrial Production Methods: While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures with appropriate modifications to ensure safety, efficiency, and cost-effectiveness.
Chemical Reactions Analysis
Types of Reactions: 1-Benzylpiperidin-4-one oxime undergoes various chemical reactions, including:
Reduction: The oxime group can be reduced to an amine using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic substitution reactions.
Oxidation: The compound can be oxidized to form corresponding nitrile or other oxidized derivatives.
Common Reagents and Conditions:
Reduction: LiAlH4 or NaBH4 in anhydrous ether or ethanol.
Substitution: Nucleophiles such as halides or alkoxides in polar aprotic solvents.
Oxidation: Oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Major Products:
Reduction: 1-Benzylpiperidin-4-amine.
Substitution: Various substituted benzylpiperidin-4-one oximes.
Oxidation: Corresponding nitriles or other oxidized products.
Scientific Research Applications
1-Benzylpiperidin-4-one oxime has several scientific research applications:
Medicinal Chemistry: It has shown cytotoxic activity against human cervical carcinoma cells (HeLa cells), making it a potential candidate for anticancer drug development.
Organic Synthesis: It serves as an intermediate in the synthesis of various heterocyclic compounds with potential pharmacological activities.
Biological Studies: The compound is used in studies to understand the structure-activity relationship (SAR) of piperidine derivatives and their biological effects.
Mechanism of Action
The exact mechanism of action of 1-benzylpiperidin-4-one oxime is not fully understood. it is believed to exert its effects through interaction with cellular targets, leading to cytotoxicity in cancer cells. The oxime group may play a crucial role in binding to specific molecular targets, disrupting cellular processes, and inducing apoptosis .
Comparison with Similar Compounds
1-Benzyl-4-piperidone: A precursor in the synthesis of 1-benzylpiperidin-4-one oxime.
N-Benzylpiperidin-4-one oximes: Various derivatives with different substituents on the benzyl group.
Comparison: this compound is unique due to its specific oxime functional group, which imparts distinct chemical reactivity and biological activity compared to its analogs. The presence of the oxime group allows for diverse chemical transformations and potential therapeutic applications .
Properties
IUPAC Name |
N-(1-benzylpiperidin-4-ylidene)hydroxylamine | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H16N2O/c15-13-12-6-8-14(9-7-12)10-11-4-2-1-3-5-11/h1-5,15H,6-10H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VIMRHNNRKUWOIZ-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CN(CCC1=NO)CC2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H16N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID60241679 | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
204.27 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
949-69-9 | |
Record name | 1-(Phenylmethyl)-4-piperidinone oxime | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=949-69-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000949699 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID60241679 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-benzyl-4-piperidone oxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.012.221 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Record name | 1-Benzyl-4-piperidone oxime | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UU9Z7MT83T | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
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Retrosynthesis Analysis
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Strategy Settings
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Feasible Synthetic Routes
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